molecular formula C13H7Cl3O2 B6407506 2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% CAS No. 1261906-90-4

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95%

Cat. No. B6407506
CAS RN: 1261906-90-4
M. Wt: 301.5 g/mol
InChI Key: XLWWYHAYFIUEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% (2C4DCPA) is an organic compound belonging to the family of aromatic compounds known as phenylbenzoic acids. It is a white crystalline solid that is soluble in water and ethanol. 2C4DCPA is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% is widely used in scientific research and is an important reagent in the synthesis of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of other organic compounds. In addition, it has been used in the study of the mechanism of action of certain drugs and in the study of the biochemical and physiological effects of certain compounds.

Mechanism of Action

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Inhibition of these enzymes is thought to be responsible for the anti-inflammatory and analgesic effects of certain drugs. In addition, it is believed to act as an inhibitor of certain receptors, such as the serotonin receptor, which is thought to be responsible for the antidepressant effects of certain drugs.
Biochemical and Physiological Effects
2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antidepressant effects. It has also been shown to have anticonvulsant, anxiolytic, and sedative effects. In addition, it has been shown to have anti-tumor and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% in lab experiments include its availability, low cost, and relatively low toxicity. Its low toxicity makes it safe to use in lab experiments. However, it is important to note that the compound is highly flammable and should be handled with care. Additionally, it is important to be aware of the potential for cross-contamination when using 2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% in lab experiments.

Future Directions

For research involving 2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% include further study of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to determine the optimal conditions for its use in lab experiments. Additionally, further research is needed to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research is needed to explore its potential as a catalyst in the synthesis of polymers and as a reagent in the synthesis of other organic compounds.

Synthesis Methods

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% can be synthesized through several methods. The most common method is the reaction of 3,4-dichlorobenzoyl chloride with 2-chlorobenzoyl chloride in the presence of sodium hydroxide and a base such as sodium carbonate. This reaction produces 2-Chloro-4-(3,4-dichlorophenyl)benzoic acid, 95% as a white solid. Other methods for synthesis include the reaction of 3,4-dichlorobenzoyl chloride with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide, or the reaction of 3,4-dichlorobenzoyl chloride with 2-chlorobenzoyl chloride in the presence of a base such as potassium hydroxide.

properties

IUPAC Name

2-chloro-4-(3,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWWYHAYFIUEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691259
Record name 3,3',4'-Trichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-90-4
Record name 3,3',4'-Trichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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